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Compound of Interest

2-((Tert-butoxycarbonyl)
Compound Name: (methyl)amino)-2-phenylacetic
acid
Cat. No.: B558148
\ v

Boc-N-methyl-DL-phenylglycine is a cornerstone N-a-protected amino acid derivative,
engineered for advanced applications in peptide synthesis and medicinal chemistry. Its
structure is a strategic combination of three key features: a phenylglycine core, an N-terminal
tert-butyloxycarbonyl (Boc) protecting group, and an N-methylated amide bond. This unique
architecture imparts a specific set of physicochemical properties that researchers leverage to
overcome common challenges in drug development, such as poor metabolic stability and low
membrane permeability.

The phenylglycine moiety introduces conformational rigidity and aromatic interactions, while the
Boc group provides robust, acid-labile protection essential for controlled, stepwise peptide
synthesis.[1][2][3] The most impactful feature, however, is N-methylation. The addition of a
methyl group to the peptide backbone nitrogen fundamentally alters the molecule's properties
by enhancing enzymatic stability, increasing lipophilicity, and influencing the peptide's three-
dimensional structure.[4][5][6][7]

This guide offers a comprehensive exploration of the core physicochemical properties of Boc-
N-methyl-DL-phenylglycine, providing both quantitative data and field-proven experimental
protocols. It is designed to equip researchers, scientists, and drug development professionals
with the technical understanding necessary to effectively utilize this versatile building block.

Core Molecular and Physical Characteristics
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Boc-N-methyl-DL-phenylglycine is a white crystalline powder that serves as a racemic mixture
of its L- and D-enantiomers.[8][9] This racemic nature makes it a valuable tool in screening
applications where stereochemical effects are being investigated or are not a primary concern.
[10]

Property Value Source(s)
CAS Number 30925-08-7 [8][9]
Molecular Formula C14H1oNO4 9]
Molecular Weight 265.3 g/mol 9]
Appearance White powder [819]
Purity > 99% (by HPLC) [81[9]

Store at 0 - 8 °C, sealed in a
Storage _ [81e1[11]
dry environment

Solubility Profile: A Non-Aqueous Affinity

The solubility of a synthetic building block is a critical parameter that dictates solvent choice for
reactions, purification, and formulation. The prominent tert-butyl and phenyl groups in Boc-N-
methyl-DL-phenylglycine render it highly lipophilic. Consequently, it is largely insoluble in water
but demonstrates good solubility in a range of common organic solvents.[12][13]

Qualitative Solubility Data:

e Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO),
Acetone.[11]

 Insoluble in: Water.[12]

This solubility profile is a direct result of its molecular structure. The bulky, nonpolar Boc group
and the aromatic phenyl ring dominate the molecule's character, making it favorable for
dissolution in organic media where it can engage in van der Waals and hydrophobic
interactions. The polar carboxylic acid and carbamate groups are insufficient to overcome this
hydrophobicity to allow for significant agueous solubility.
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Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard technique for determining the equilibrium
solubility of a compound, providing a measure of its thermodynamic solubility.[14][15][16][17]

Causality: This method ensures that the system reaches a true equilibrium between the
undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent
over an extended period, we can be confident that the measured concentration represents the
maximum amount of the compound that can dissolve under the specified conditions.

Methodology:

e Preparation: Add an excess amount of Boc-N-methyl-DL-phenylglycine to a sealed glass vial
containing a precise volume of the chosen organic solvent (e.g., 5 mL). The excess solid
should be clearly visible.

» Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-
controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-
48 hours) to ensure equilibrium is reached.[15][17] Preliminary experiments can establish the
minimum time required to reach a plateau in concentration.[17]

o Phase Separation: Allow the vial to stand undisturbed for a sufficient period for the excess
solid to sediment.

o Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are
transferred. Filtration through a solvent-compatible 0.45 um filter may be necessary.

« Quantification: Analyze the concentration of the dissolved compound in the sample using a
validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)
with UV detection.

» Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment
should be performed in triplicate to ensure reproducibility.[17]
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Caption: Shake-Flask solubility determination workflow.

Melting Point: An Indicator of Purity

The melting point is a fundamental thermal property used to assess the purity of a crystalline
solid. For Boc-N-methyl-DL-phenylglycine, a sharp and defined melting range is indicative of

high purity.

e Melting Point Range: 115 - 121 °C[8][9]
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A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice
and lower the energy required to transition to a liquid state.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Causality: The procedure relies on slow, controlled heating to ensure thermal equilibrium
between the sample and the heating block.[18] A rapid heating rate can cause a lag between
the apparatus thermometer and the actual sample temperature, leading to an erroneously high
and broad melting range. Starting with a rapid ramp to just below the expected melting point,
followed by a slow ramp (1-2 °C/minute), optimizes both speed and accuracy.[18][19]

Methodology:

o Sample Preparation: Place a small amount (2-4 mg) of the dry Boc-N-methyl-DL-
phenylglycine powder into a capillary tube, sealed at one end.[19] Tap the tube gently to
pack the sample to a height of 2-3 mm.[20]

e Instrument Setup: Set the starting temperature on the apparatus to approximately 20 °C
below the expected melting point (e.g., 95 °C). Set the heating rate to a slow ramp (e.g., 1-2
°C per minute).[19]

o Measurement: Insert the capillary tube into the heating block of the apparatus.

e Observation: Observe the sample through the magnifying viewport. Record the temperature
at which the first drop of liquid appears (onset of melting) and the temperature at which the
last solid crystal disappears (completion of melting). This range is the melting point.

o Cool Down: Allow the apparatus to cool before performing subsequent measurements. It is
good practice to use a fresh sample for each determination.
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Caption: Standard workflow for melting point determination.

Acidity Constant (pKa): lonization Behavior

The pKa value of the carboxylic acid group in Boc-N-methyl-DL-phenylglycine is critical for
predicting its ionization state across a range of pH values. This information is vital for designing
reaction conditions (e.g., coupling reactions in peptide synthesis) and for understanding
potential interactions in biological systems.

e Predicted pKa: 3.53 £ 0.10[11]

This predicted value is typical for an N-acylated amino acid, where the electron-withdrawing
effect of the adjacent carbamate group slightly increases the acidity of the carboxyl proton
compared to a simple carboxylic acid. At a pH above ~4.5, the carboxylic acid will be
predominantly deprotonated (carboxylate form), making it a nucleophile.

Experimental Protocol: pKa Determination by
Potentiometric Titration
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Potentiometric titration is a highly accurate method for determining the pKa of weak acids and
bases by monitoring pH changes upon the addition of a titrant.[21][22]

Causality: The titration curve of a weak acid with a strong base has a characteristic sigmoidal
shape. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point
where the concentrations of the protonated acid [HA] and the deprotonated conjugate base
[A~] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A~]/[HA])),
at this half-equivalence point, pH is equal to the pKa.[21]

Methodology:

e Solution Preparation: Accurately weigh and dissolve a sample of Boc-N-methyl-DL-
phenylglycine in a known volume of water or a water/co-solvent mixture to create a solution
of known concentration (e.g., 0.01 M). An inert electrolyte like 0.15 M KCl is often added to
maintain constant ionic strength.[21]

 Titrant Standardization: Prepare and standardize a solution of a strong base (e.g., 0.1 M
NaOH).

o Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
[21]

« Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the
calibrated pH electrode. Add the standardized NaOH solution in small, precise increments
(e.g., 0.1 mL) using a burette.

o Data Recording: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

o Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
The pKa is the pH value at the half-equivalence point (half the volume of titrant required to
reach the steep inflection point of the curve). More advanced analysis can be done by
plotting the first derivative (dpH/dV) to precisely locate the equivalence point.
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Caption: Potentiometric titration workflow for pKa determination.

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and structural integrity of the
molecule.
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« Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional
groups present. Key characteristic absorptions for Boc-N-methyl-DL-phenylglycine would
include:

o ~3300 cm~1 (broad): O-H stretch of the carboxylic acid.

o ~2980-2850 cm~1: C-H stretches of the aliphatic groups (Boc and N-methyl).
o ~1740 cm~1; C=0 stretch of the carboxylic acid.

o ~1690 cm~1: C=0 stretch of the Boc carbamate group.

o ~1600-1450 cm~1. C=C stretches within the aromatic ring.[23]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information
about the carbon-hydrogen framework.

o H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent
protons of the tert-butyl group, a singlet for the N-methyl protons, signals in the aromatic
region (7.2-7.5 ppm) for the phenyl group, and a signal for the alpha-proton.

o 13C NMR: Expected signals would include distinct resonances for the carbonyl carbons of
the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc
group, the N-methyl carbon, and the carbons of the phenyl ring.

Implications for Drug Development and Peptide
Synthesis

The physicochemical properties of Boc-N-methyl-DL-phenylglycine are not merely academic;
they directly translate into tangible advantages in the synthesis of advanced peptides and
peptidomimetics.

» Enhanced Stability: N-methylation provides steric hindrance that shields the adjacent peptide
bond from cleavage by peptidases and proteases, significantly increasing the metabolic half-
life of the resulting peptide in a biological system.[4]
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e Improved Permeability: By replacing an amide N-H proton (a hydrogen bond donor) with a
methyl group, N-methylation reduces the molecule's hydrogen bonding capacity. This
increases lipophilicity and can improve passive diffusion across cell membranes, a critical
factor for oral bioavailability.[4][7]

o Conformational Control: The steric bulk of the N-methyl group restricts the rotation around
the peptide bond, often favoring a cis amide bond conformation.[6][24] This conformational
constraint can be used to lock a peptide into a specific bioactive shape, potentially increasing
its potency and selectivity for a biological target.[7][24]

e Synthetic Utility: The Boc group is a robust protecting group, stable to a wide range of
reaction conditions but easily removed with moderate acids like trifluoroacetic acid (TFA).[2]
[3] This makes it a foundational tool in solid-phase peptide synthesis (SPPS).[25]

Phenylglycine Core

Conformational Constraint ]—»@

\
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Caption: Logic map of structural features to drug development advantages.

Conclusion

Boc-N-methyl-DL-phenylglycine is a sophisticated chemical tool whose value is deeply rooted
in its distinct physicochemical properties. Its high solubility in organic solvents and well-defined
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melting point facilitate its use in synthesis and ensure purity. The molecule's acidity, defined by
its pKa, governs its reactivity in crucial peptide coupling steps. Most importantly, the
combination of the Boc protecting group and N-methylation provides a powerful strategy for
developing peptides with enhanced stability, permeability, and controlled conformations. A
thorough understanding of these properties is paramount for any researcher aiming to leverage
this building block to its full potential in the design of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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